4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile
Description
Properties
Molecular Formula |
C14H14F3NO |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
4-[cyclobutyl(hydroxy)methyl]-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H14F3NO/c1-8-11(13(19)9-3-2-4-9)6-5-10(7-18)12(8)14(15,16)17/h5-6,9,13,19H,2-4H2,1H3 |
InChI Key |
QZXDGKXVJBUBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C2CCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of a suitable benzonitrile derivative. This process can be catalyzed by nickel or other transition metals under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce an amine .
Scientific Research Applications
4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility :
- The hydroxymethyl group in the target compound improves solubility compared to acetyl-substituted analogs (e.g., ). However, pyrazole-containing derivatives (e.g., 42a ) exhibit superior aqueous solubility due to their polar heterocyclic structure.
- Quaternary ammonium salts (e.g., ) demonstrate enhanced solubility but may face challenges in blood-brain barrier penetration.
Biological Activity :
- The CF₃ group, common across all compounds, contributes to metabolic stability and ligand-receptor binding via hydrophobic interactions.
- Pyrazole derivatives (e.g., 42a ) show potent inhibitory activity against GLUT1, while chiral analogs (e.g., ) exhibit improved target selectivity.
Electron-withdrawing nitro groups (e.g., B66 ) enhance electrophilicity, which may improve covalent binding to target proteins.
Research Implications
The structural diversity of benzonitrile derivatives underscores the importance of substituent optimization for therapeutic applications. For instance:
- Cyclobutyl vs. Cyclopropyl : The larger cyclobutyl group in the target compound may improve target engagement in sterically demanding binding pockets compared to cyclopropyl analogs .
- Hydroxy vs.
- Trifluoromethyl Positioning : The 2-position CF₃ in the target compound may confer distinct electronic effects compared to 3- or 4-positioned CF₃ groups in other analogs .
Biological Activity
4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by a trifluoromethyl group, a cyclobutyl moiety, and a benzonitrile framework. The presence of these functional groups is believed to influence its biological activity significantly.
Biological Activity Overview
Research has shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The trifluoromethyl group is particularly noted for enhancing lipophilicity and metabolic stability, which can lead to increased bioactivity.
Key Biological Activities
- Anticancer Activity : Some derivatives of benzonitrile compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, studies on related compounds indicate moderate inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammation and cancer progression .
- Enzyme Inhibition : The compound's structural features suggest potential inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have reported IC50 values indicating varying degrees of enzyme inhibition, which could be beneficial in treating neurodegenerative diseases .
- Antimicrobial Activity : Preliminary screenings suggest that similar compounds exhibit activity against Mycobacterium tuberculosis and other pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
1. Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various benzonitrile derivatives on MCF-7 breast cancer cells. The results indicated that modifications at the trifluoromethyl position significantly influenced cytotoxicity, with some derivatives showing IC50 values as low as 10 µM .
2. Enzyme Inhibition Studies
In another investigation focusing on AChE and BChE inhibition, compounds structurally related to 4-(Cyclobutyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile showed promising results with IC50 values ranging from 5 µM to 20 µM depending on the specific substitution patterns on the aromatic rings .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
